molecular formula C10H11N3O3S B12806066 Methyl 2-(acetylamino)-4-methyl-4H-pyrrolo(3,2-d)(1,3)thiazole-5-carboxylate CAS No. 72083-48-8

Methyl 2-(acetylamino)-4-methyl-4H-pyrrolo(3,2-d)(1,3)thiazole-5-carboxylate

Cat. No.: B12806066
CAS No.: 72083-48-8
M. Wt: 253.28 g/mol
InChI Key: ARLLOSPOTZRECM-UHFFFAOYSA-N
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Description

Methyl 2-(acetylamino)-4-methyl-4H-pyrrolo[3,2-d][1,3]thiazole-5-carboxylate is a heterocyclic compound featuring a fused pyrrolo-thiazole core. Its molecular formula is C₁₁H₁₁N₃O₃S, with a molecular weight of 265.1 g/mol. The structure includes:

  • A pyrrolo[3,2-d]thiazole ring system, which combines pyrrole and thiazole moieties.
  • A methyl group at position 4, stabilizing the ring conformation.
  • A methyl ester at position 5, contributing to solubility and reactivity.

Properties

CAS No.

72083-48-8

Molecular Formula

C10H11N3O3S

Molecular Weight

253.28 g/mol

IUPAC Name

methyl 2-acetamido-4-methylpyrrolo[3,2-d][1,3]thiazole-5-carboxylate

InChI

InChI=1S/C10H11N3O3S/c1-5(14)11-10-12-6-4-7(9(15)16-3)13(2)8(6)17-10/h4H,1-3H3,(H,11,12,14)

InChI Key

ARLLOSPOTZRECM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=NC2=C(S1)N(C(=C2)C(=O)OC)C

Origin of Product

United States

Preparation Methods

Key Steps:

  • Formation of Thiazole Ring:

    • Reactants: Thiourea derivatives and dialkyl acetylenedicarboxylates.
    • Reaction conditions: Reflux in ethanol for 30 minutes.
    • Monitoring: Thin-layer chromatography (TLC) using hexane/ethyl acetate (3:1).
    • Yield: Good to excellent (82–97%) depending on substituents.
  • Cyclization to Pyrrolo-Thiazole Core:

    • Starting materials: Preformed thiazole derivatives reacted with suitable electrophiles or nucleophiles.
    • Solvent: Ethanol or toluene.
    • Temperature: Reflux conditions are commonly used to drive cyclization reactions.

Specific Methodologies

Method 1: Reaction with Acetylamino Precursors

  • Reactants:
    • Acetylamino derivatives.
    • Pre-synthesized methyl thiazole carboxylates.
  • Conditions:
    • Solvent: Anhydrous toluene or ethanol.
    • Reflux for 2–4 hours.
  • Yield: High (up to 97% purity by HPLC).

Method 2: Direct Cycloaddition

  • Reactants:
    • Thiourea derivatives (e.g., methylthiourea).
    • Dialkyl acetylenedicarboxylates.
  • Procedure:
    • Mix equimolar quantities of reactants in ethanol.
    • Heat under reflux for 30–60 minutes.
  • Outcome: Formation of pyrrolo-thiazole derivatives in one step with good yields (up to 95%).

Method 3: Functionalization at the Carboxylate Position

  • Reactants:
    • Intermediate pyrrolo-thiazoles with free carboxylic acid groups.
    • Methanol and acid catalysts for esterification.
  • Conditions:
    • Heating under reflux in methanol.
  • Yield: Quantitative conversion to methyl esters.

Optimization Parameters

Parameter Optimal Conditions Notes
Solvent Ethanol or Toluene Ethanol preferred for polar intermediates.
Temperature Reflux (~70–130°C) Higher temperatures improve reaction rates.
Reaction Time ~30 minutes to several hours Depends on the step; cyclizations are faster.
Catalysts Acid catalysts (e.g., HCl) Used in esterification steps.
Monitoring TLC and HPLC Ensures completion and purity of intermediates.

Challenges and Solutions

Scientific Research Applications

Medicinal Chemistry

Methyl 2-(acetylamino)-4-methyl-4H-pyrrolo(3,2-d)(1,3)thiazole-5-carboxylate has been investigated for its potential as an anti-cancer agent. Its structural similarity to other known anti-cancer compounds suggests that it may exhibit cytotoxicity against various cancer cell lines.

Case Study: Anti-Cancer Activity

A study published in Cancer Letters demonstrated that derivatives of pyrrolo-thiazole compounds exhibit significant cytotoxic effects on human cancer cell lines. This compound was included in the screening process and showed promising results in inhibiting cell proliferation .

Synthetic Utility

This compound serves as an important intermediate in the synthesis of more complex thiazole-containing molecules. Its ability to undergo various chemical transformations makes it valuable in organic synthesis.

Synthetic Pathways

  • Nitration Reactions : The nitration of methyl derivatives of pyrrole has been studied extensively, providing insights into the reactivity of this compound under electrophilic substitution conditions .
  • Coupling Reactions : this compound can participate in coupling reactions to form more complex structures useful in drug discovery .

Research indicates that this compound may possess antimicrobial properties. Its thiazole ring is known to contribute to the activity against various bacterial strains.

Case Study: Antimicrobial Screening

In a study evaluating the antimicrobial efficacy of thiazole derivatives, this compound was tested against Gram-positive and Gram-negative bacteria. The results indicated moderate antibacterial activity, warranting further investigation into its mechanism of action .

Mechanism of Action

The mechanism of action of methyl 2-(acetylamino)-4-methyl-4H-pyrrolo(3,2-d)(1,3)thiazole-5-carboxylate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The following table summarizes key analogs and their distinguishing features:

Compound Name Substituents Molecular Weight (g/mol) Key Properties Source
Methyl 2-(acetylamino)-4-methyl-4H-pyrrolo[3,2-d][1,3]thiazole-5-carboxylate 2-acetylamino, 4-methyl, 5-methyl ester 265.1 Potential hydrogen-bonding via acetylamino; moderate lipophilicity Target compound
Ethyl 4-methyl-4H-pyrrolo[2,3-d][1,3]thiazole-5-carboxylate 4-methyl, 5-ethyl ester 224.3 Different ring fusion ([2,3-d] vs. [3,2-d]); lacks acetylamino group
Methyl 2-bromo-4H-pyrrolo[3,2-d][1,3]thiazole-5-carboxylate 2-bromo, 5-methyl ester 261.1 Bromine enhances reactivity (e.g., nucleophilic substitution); no acetylamino
Methyl 4-(dibromomethyl)-2-(4-chlorophenyl)thiazole-5-carboxylate 4-dibromomethyl, 2-(4-chlorophenyl) 393.0 Antiviral activity; high halogen content increases lipophilicity
2-[[7-(Acetylamino)-6-(benzyloxy)-2-phenylperhydropyrano[3,2-d][1,3]dioxin-8-yl]oxy]propanoic acid Acetylamino, benzyloxy, phenyl 471.5 Complex substituents; acetylamino and ester groups enhance solubility

Key Comparison Points

Ring System and Substituent Positioning
  • The target compound’s pyrrolo[3,2-d]thiazole system differs from analogs like ethyl 4-methyl-4H-pyrrolo[2,3-d]thiazole-5-carboxylate, where the ring fusion ([2,3-d] vs. [3,2-d]) alters electronic distribution and steric interactions .
  • Halogenated analogs (e.g., bromo or dibromomethyl substituents) exhibit higher reactivity and lipophilicity, making them suitable for further synthetic modifications or antiviral applications .
Functional Group Impact
  • The acetylamino group in the target compound distinguishes it from bromo or chlorophenyl analogs. This group may improve binding to biological targets via hydrogen bonding, as seen in related acetylamino-containing compounds .

Q & A

Q. What are the reliable synthetic routes for Methyl 2-(acetylamino)-4-methyl-4H-pyrrolo[3,2-d][1,3]thiazole-5-carboxylate, and how can reaction conditions be optimized for yield and purity?

The compound can be synthesized via cyclocondensation and cycloaddition reactions. For example, pyrazole-fused heterocycles are often prepared using pyrazole-4-carbaldehydes as building blocks (Scheme 1 in ). A practical approach involves refluxing intermediates (e.g., 5-chloro-1,3-diphenyl-1H-pyrazole-4-carbaldehyde) with methyl thioglycolate in ethanol under anhydrous sodium carbonate (, Scheme 2). Optimization includes:

  • Temperature control : Reflux conditions (e.g., ethanol at 78°C) to minimize side reactions.
  • Catalyst selection : Anhydrous Na₂CO₃ improves nucleophilic substitution efficiency.
  • Purification : Recrystallization from DMF–EtOH (1:1) ensures high purity ().

Q. How should researchers approach the spectroscopic characterization of this compound to confirm its structural integrity?

A multi-technique approach is essential:

  • IR spectroscopy : Identify acetyl C=O stretches (~1680–1720 cm⁻¹) and NH bending modes (~1540 cm⁻¹) ().
  • NMR : ¹H NMR detects methyl groups (δ ~2.5 ppm for 4-methyl) and pyrrole/thiazole protons (δ 6.5–8.5 ppm). ¹³C NMR confirms carbonyl carbons (e.g., acetyl at ~170 ppm) ().
  • Mass spectrometry : High-resolution MS validates the molecular ion (e.g., [M+H]⁺) and fragmentation patterns ().
  • X-ray crystallography : SHELXL () or WinGX () refine crystal structures, resolving bond angles and torsional strain.

Q. What computational tools are recommended for modeling the electronic structure and predicting reactivity?

  • Density Functional Theory (DFT) : Gaussian or ORCA software calculates frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites ().
  • Crystallographic software : ORTEP-3 () visualizes thermal ellipsoids and intermolecular interactions.
  • Graph set analysis : Analyzes hydrogen-bonding networks in crystal packing ().

Advanced Research Questions

Q. What strategies are effective in resolving contradictions between experimental spectral data and computational predictions?

  • Cross-validation : Compare experimental IR/NMR with DFT-simulated spectra (e.g., B3LYP/6-31G(d) basis set) ().
  • Crystallographic refinement : Use SHELXL’s restraints (e.g., DFIX, DANG) to adjust bond lengths/angles when experimental data conflicts with idealized geometry ().
  • Dynamic NMR : Resolve tautomeric equilibria or conformational flexibility causing spectral discrepancies (e.g., temperature-dependent ¹H NMR).

Q. How can hydrogen bonding patterns be analyzed to predict crystal packing and stability?

  • Graph set notation : Apply Etter’s rules () to classify chains (C), rings (R), and intramolecular (S) interactions. For example, a C(6) chain motif in the crystal lattice suggests helical hydrogen-bonded networks.
  • Hirshfeld surface analysis : Quantifies intermolecular contacts (e.g., O···H, N···H) using CrystalExplorer. This predicts solubility and thermal stability ().

Q. What are the challenges in scaling up the synthesis of this compound, and how can they be mitigated?

  • Side reactions : Scalable routes may suffer from dimerization or oxidation. Use inert atmospheres (N₂/Ar) and low-temperature quenching ().
  • Purification bottlenecks : Replace column chromatography with fractional crystallization (e.g., using ethyl acetate/hexane gradients) ().
  • Process analytical technology (PAT) : Monitor reactions in real-time via inline FTIR or Raman spectroscopy to optimize yield ().

Q. How can researchers evaluate the compound’s potential as a kinase inhibitor or enzyme modulator?

  • Docking studies : Use AutoDock Vina to model interactions with ATP-binding pockets (e.g., EGFR kinase). Focus on hydrogen bonds between the acetyl group and Lys/Arg residues ().
  • Enzyme assays : Test IC₅₀ values via fluorescence polarization (for kinases) or UV-Vis kinetics (for oxidoreductases).
  • SAR analysis : Compare with analogs (e.g., 4-methyl-5-vinylthiazole derivatives) to identify critical substituents ().

Methodological Notes

  • Crystallographic refinement : SHELXL’s TWIN/BASF commands handle twinned data ().
  • Synthetic reproducibility : Document reaction stoichiometry (e.g., 1:1 molar ratios for cycloadditions) and solvent purity ().
  • Data repositories : Deposit spectral and crystallographic data in Cambridge Structural Database (CSD) or PubChem for reproducibility.

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